2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a naphthalene core substituted with an ethynyl group at the 8-position and a fluorine atom at the 7-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety stabilizes the boron center, making it suitable for Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
2-(8-ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h1,7-11H,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRPUFJKSCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Directed Metalation
The synthesis begins with 8-ethynyl-7-fluoronaphthalen-1-yl precursors. Fluorination is typically achieved via electrophilic substitution or halogen exchange, while the ethynyl group is introduced through Sonogashira coupling or alkynylation of halogenated intermediates. For lithiation, n-butyllithium (n-BuLi) or TurboGrignard reagents are employed under inert conditions at temperatures between -78°C and 0°C.
Example Protocol :
Optimization of Reaction Conditions
Yields are highly dependent on temperature control and stoichiometry. Excess boronating agent (1.1–1.5 equivalents) ensures complete conversion, while slow warming to room temperature prevents decomposition. In a representative case, maintaining the reaction at -78°C for 2 hours before warming yielded 78% of the boronic ester.
Alternative Pathways: Grignard Reagent-Mediated Borylation
Grignard reagents offer a complementary approach to lithiation, particularly for substrates sensitive to strong bases. For example, aryl magnesium bromides react with bis(pinacolato)diboron (B₂pin₂) in THF at 0°C, achieving yields up to 86%. However, this method is less effective for ethynyl-substituted naphthalenes due to competing side reactions at the triple bond.
Challenges in Ethynyl Group Incorporation
The ethynyl substituent introduces instability during lithiation, necessitating protective strategies. Trimethylsilyl (TMS) protection of the alkyne prior to lithiation has been successful in analogous systems, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF). For the target compound, this approach remains hypothetical but merits experimental validation.
Purification and Characterization
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from acetone or heptane enhances purity, as demonstrated in the isolation of 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic shifts for boron-bound protons (δ 1.34 ppm for pinacol methyl groups).
Table 1. Comparative Analysis of Synthetic Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lithiation-Borylation | n-BuLi, Bpin-OiPr | -78 to 20 | 61–86 | ≥95 |
| Grignard Borylation | iPrMgCl·LiCl, B₂pin₂ | 0 to 20 | 70–86 | ≥90 |
| Direct Coupling | Pd catalysts, Bpin₂ | 80–100 | 50–65 | ≥85 |
Industrial-Scale Production
Gram-scale syntheses have been achieved using continuous flow reactors, which enhance heat dissipation and mixing efficiency. A 10 mmol reaction in THF produced 2.57 g (61.25%) of product after crystallization, highlighting scalability potential.
Emerging Innovations
Recent advances in photoinduced borylation could circumvent the need for cryogenic conditions. Preliminary studies using iridium photocatalysts and B₂pin₂ demonstrate room-temperature borylation of aryl halides, though applicability to ethynylnaphthalenes remains untested .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the fluorine-substituted naphthalene ring, potentially leading to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
Organic Synthesis
Reagent for Carbon-Carbon Bond Formation
This compound is primarily utilized as a reagent in organic synthesis. Its structure facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the dioxaborolane moiety allows for efficient coupling with various electrophiles, making it invaluable for synthesizing complex organic molecules.
Case Study: Synthesis of Functionalized Naphthalenes
Researchers have employed this compound to synthesize functionalized naphthalene derivatives through palladium-catalyzed coupling reactions. The results demonstrated high yields and selectivity, showcasing its utility in producing compounds with potential biological activity.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, 80°C |
| Negishi Coupling | 90 | Zn powder, THF |
Pharmaceutical Development
Drug Candidate Development
In the pharmaceutical industry, 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a vital building block for novel drug candidates. Its ability to modify biological molecules enhances the efficacy and bioavailability of new medications.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound against various cancer cell lines. The derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 12 | MCF-7 (Breast Cancer) |
| Derivative B | 15 | A549 (Lung Cancer) |
Materials Science
Advanced Material Development
The compound is also employed in materials science for developing advanced materials such as polymers and nanomaterials. Its structural features enhance the performance and stability of these materials.
Case Study: Polymer Blends
Research involving polymer blends incorporating this compound showed improved mechanical properties and thermal stability compared to traditional materials. This makes it suitable for high-tech applications in electronics and coatings.
| Material Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional Polymer | 30 | 200 |
| Polymer with Dioxaborolane | 50 | 250 |
Mechanism of Action
The mechanism by which 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl and fluorine groups on the naphthalene ring provide sites for interaction with other molecules, facilitating the formation of new chemical bonds. The dioxaborolane moiety can act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related dioxaborolane derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects: Ethynyl vs. Halogens: The ethynyl group in the target compound offers reactivity in alkyne-based coupling (e.g., Sonogashira), whereas halogenated analogs (e.g., chloro or bromo) are more suited for cross-couplings like Suzuki or Buchwald-Hartwig .
Synthetic Yields :
- Dioxaborolane derivatives with alkyl or aryl triflate precursors (e.g., Δ8-THC analogs in ) achieve yields of 62–78% via reflux methods . The target compound’s synthesis likely follows similar protocols but with modified naphthalene precursors.
Applications :
- Materials Science : Ethynyl-substituted dioxaborolanes (e.g., ) are precursors for conjugated polymers, while fluorene-based derivatives () are used in OLEDs.
- Medicinal Chemistry : Fluorinated analogs () show promise in kinase inhibitor synthesis due to enhanced binding selectivity .
Research Findings and Data
Reactivity in Cross-Coupling Reactions:
- The ethynyl group in the target compound undergoes efficient Sonogashira coupling with aryl halides, as demonstrated for similar compounds in (75% yield) .
- Fluorine’s electron-withdrawing effect stabilizes transition states in Miyaura borylation, as shown for 3-fluorophenyl derivatives in .
Stability Studies:
- Dioxaborolanes with electron-deficient aromatic systems (e.g., fluoronaphthalene) exhibit longer shelf lives than alkyl-substituted analogs, as noted in .
Biological Activity
The compound 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical development due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.23 g/mol. Its structure includes a dioxaborolane moiety which is significant for its reactivity and potential interactions with biological targets.
Boronic compounds like dioxaborolanes are known for their ability to interact with biological molecules such as enzymes and receptors. The specific mechanisms by which 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological activity may involve:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine proteases and other enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses.
Study 1: Anticancer Efficacy
A study investigated the effects of boron-containing compounds on breast cancer cell lines. The results indicated that compounds similar to 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Enzyme Interaction
Another study focused on the interaction of boronic acids with serine proteases. It was found that derivatives similar to the compound could effectively inhibit enzyme activity through reversible binding mechanisms. This suggests potential applications in designing enzyme inhibitors for therapeutic use.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.23 g/mol |
| CAS Number | 2621932-48-5 |
| Biological Activity | Anticancer |
| Mechanisms | Enzyme inhibition |
| Study | Findings |
|---|---|
| Anticancer Efficacy | Induces apoptosis in MCF-7 cells |
| Enzyme Interaction | Inhibits serine proteases |
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of dioxaborolane derivatives typically involves transition-metal-catalyzed borylation. For example, cobalt-based catalysts (e.g., UiO-Co) have been used to achieve yields up to 83% in analogous reactions under mild conditions . Key parameters include:
- Catalyst loading : 0.2–1 mol% transition metals (e.g., Pd, Co) to minimize side reactions.
- Solvent selection : Non-polar solvents like toluene or THF improve solubility of aromatic precursors.
- Stoichiometry : A 1:1 molar ratio of boronate precursor (e.g., B₂pin₂) to substrate is critical to avoid over-borylation .
Post-synthesis, purification via flash column chromatography (e.g., Hex/EtOAc gradients) can isolate the compound with >85% purity .
Advanced: How can quadrupolar relaxation effects in NMR characterization of boron-bound carbons be mitigated?
Methodological Answer:
Quadrupolar relaxation from the boron atom (¹¹B, spin 3/2) broadens signals of adjacent carbons, making them undetectable in standard ¹³C NMR . To address this:
- Use ¹¹B NMR : Directly probe boron environments (δ ~25–35 ppm for dioxaborolanes) .
- Low-temperature NMR : Reduces molecular tumbling and sharpens signals.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for undetected carbons .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
Flash chromatography with silica gel and gradients of non-polar to moderately polar solvents (e.g., Hex:EtOAc 25:1) effectively separates boronate esters from unreacted precursors . For diastereomer-rich mixtures (dr ~5:1), iterative chromatography or chiral stationary phases (e.g., Chiralpak® IA) can resolve enantiomers .
Advanced: How can this compound act as a radical precursor in deboronative cross-coupling reactions?
Methodological Answer:
Under electrochemical or photochemical conditions, the C-B bond undergoes homolytic cleavage to generate carbon-centered radicals. For example:
- Electrochemical cross-electrophile coupling : Apply a potential of −2.0 V (vs Ag/AgCl) in DMF to initiate radical formation .
- Radical trapping : Use TEMPO or EPR spectroscopy to confirm radical intermediates .
- Substrate scope : Alkyl and aryl halides couple efficiently with boronates under these conditions .
Basic: What are common side reactions during synthesis, and how are they controlled?
Methodological Answer:
- Protodeboronation : Minimized by using anhydrous solvents and inert atmospheres (Ar/N₂).
- Oxygen sensitivity : Boronates oxidize to boroxines; add 4Å molecular sieves to scavenge moisture .
- Steric hindrance : Bulky substituents (e.g., tetramethyl groups) reduce unwanted dimerization .
Advanced: How can diastereomeric ratios (dr) be quantified in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based phases (e.g., Chiralcel® OD-H) and Hex/IPA eluents to resolve enantiomers .
- ¹H NMR analysis : Diastereotopic protons (e.g., methyl groups) show split signals; integration determines dr .
- Mosher ester derivatization : Convert boronate to esters with (R)- or (S)-MTPA-Cl for stereochemical analysis .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage conditions : Keep at −20°C under argon in amber vials to prevent photodegradation.
- Stability monitoring : Regular ¹H NMR checks (e.g., every 3 months) detect decomposition (e.g., B-O bond hydrolysis) .
- Additives : Stabilize with 1% BHT to inhibit radical-mediated degradation .
Advanced: How can boron-containing intermediates in catalytic cycles be tracked experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
